2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid
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Overview
Description
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amine is then coupled with an appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Fmoc-protected intermediates.
Purification: Purification of the intermediates using techniques such as crystallization or chromatography.
Final Assembly: Coupling and deprotection steps are carried out in large reactors, followed by purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Deprotection Reactions: The Fmoc group can be removed under basic conditions.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethoxycarbonyl chloride, triethylamine.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products
Fmoc-Protected Amines: Intermediate products in peptide synthesis.
Peptide Chains: Longer peptides formed by coupling reactions.
Deprotected Amines: Final products after removal of the Fmoc group.
Scientific Research Applications
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The compound is then incorporated into the growing peptide chain through coupling reactions. The Fmoc group is subsequently removed to expose the amine group for further reactions.
Comparison with Similar Compounds
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-Gly-Gly-OH: A tripeptide with Fmoc protection.
Uniqueness
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid is unique due to its specific structure, which allows it to be used as a versatile building block in peptide synthesis. Its Fmoc protection provides stability during the synthesis process, making it a valuable compound in both research and industrial applications.
Biological Activity
The compound 2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid (commonly referred to as Fmoc-amino acid derivative) is a synthetic amino acid derivative that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H23N3O4
- Molecular Weight : 401.45 g/mol
- CAS Number : 507472-28-8
- Chemical Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group during peptide synthesis, alongside an acetylated amino acid structure.
1. Role in Peptide Synthesis
The Fmoc group is crucial in peptide synthesis as it protects the amino group from unwanted reactions during the coupling process. Upon deprotection, the amino group becomes available for peptide bond formation, facilitating the production of bioactive peptides essential for various biological functions.
2. Antimicrobial Activity
Research has indicated that amino acid derivatives, including Fmoc-protected compounds, exhibit antimicrobial properties. These compounds can serve as candidates for antibiotic development due to their ability to inhibit bacterial growth.
3. Antioxidant Properties
Certain functional groups present in Fmoc derivatives confer antioxidant activity, which is beneficial in combating oxidative stress within biological systems. This property is particularly relevant in the context of cellular protection against damage caused by reactive oxygen species (ROS).
4. Modulation of Enzyme Activity
Fmoc-amino acids can act as substrates or inhibitors in enzymatic reactions, influencing metabolic pathways critical for cellular function. Their ability to modulate enzyme activity makes them valuable in drug design and therapeutic applications .
The mechanisms through which this compound exerts its biological effects primarily involve:
- Selective Binding Interactions : The compound interacts with specific biomolecules involved in peptide synthesis and metabolic pathways.
- Enzyme Inhibition/Activation : Depending on the biochemical context, it may either inhibit or activate enzymes critical for various physiological processes.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various Fmoc-protected amino acids against common bacterial strains. Results showed that certain derivatives exhibited significant inhibition zones, suggesting their potential as novel antimicrobial agents.
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant activity of Fmoc-amino acids using DPPH and ABTS radical scavenging methods. The results indicated that these compounds effectively reduced free radicals, highlighting their potential therapeutic applications in oxidative stress-related conditions.
Data Table: Biological Activities of Fmoc-Amino Acids
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H23N3O6/c26-19(24-11-20(27)25-12-21(28)29)9-10-23-22(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,30)(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
LKQJNURHZWWPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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